1,6-Bis(6-tridecylpyridin-2-yl)pyrene
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Overview
Description
1,6-Bis(6-tridecylpyridin-2-yl)pyrene is a complex organic compound with the molecular formula C52H68N2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features two pyridine rings substituted with tridecyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(6-tridecylpyridin-2-yl)pyrene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrene Core: The pyrene core can be synthesized through cyclization reactions involving biphenyl intermediates.
Substitution with Pyridine Rings: The pyrene core undergoes electrophilic aromatic substitution to introduce pyridine rings at the 1 and 6 positions.
Attachment of Tridecyl Chains: The pyridine rings are then functionalized with tridecyl chains through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(6-tridecylpyridin-2-yl)pyrene can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives, oxidized pyrene compounds, and reduced pyrene species .
Scientific Research Applications
1,6-Bis(6-tridecylpyridin-2-yl)pyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Bis(6-tridecylpyridin-2-yl)pyrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(6-hexylpyridin-2-yl)pyrene: Similar structure but with shorter hexyl chains.
1,6-Bis(6-octylpyridin-2-yl)pyrene: Features octyl chains instead of tridecyl chains.
1,6-Bis(6-dodecylpyridin-2-yl)pyrene: Contains dodecyl chains, slightly shorter than tridecyl.
Uniqueness
1,6-Bis(6-tridecylpyridin-2-yl)pyrene is unique due to its long tridecyl chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, stability, and interactions with other molecules, making it particularly useful in specific applications .
Properties
Molecular Formula |
C52H68N2 |
---|---|
Molecular Weight |
721.1 g/mol |
IUPAC Name |
2-tridecyl-6-[6-(6-tridecylpyridin-2-yl)pyren-1-yl]pyridine |
InChI |
InChI=1S/C52H68N2/c1-3-5-7-9-11-13-15-17-19-21-23-27-43-29-25-31-49(53-43)45-37-33-41-36-40-48-46(38-34-42-35-39-47(45)51(41)52(42)48)50-32-26-30-44(54-50)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-40H,3-24,27-28H2,1-2H3 |
InChI Key |
YDEDZRGPJAMEGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NC(=CC=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=CC(=N6)CCCCCCCCCCCCC |
Origin of Product |
United States |
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